Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate
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Overview
Description
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate (ECACA) is a novel compound that has gained attention in the field. It is a type of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of azetidines like ECACA is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of ECACA is C11H18N2O5S, and its molecular weight is 290.33.Chemical Reactions Analysis
Azetidines are reactive due to their ring strain, but they are significantly more stable than related aziridines . This stability allows for unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Synthesis and Chemical Reactions
One-Pot Synthesis of Arylsulfonamides and Azetidine-2,4-diones : A study describes an effective route to novel arylsulfonamides, involving the reaction of an enamine derived from primary or secondary amines to acetylenecarboxylates with an arylsulfonyl isocyanate, showing the potential for creating azetidine derivatives (Alizadeh & Rezvanian, 2008).
Synthesis of Cyclopropane Derivatives : Research on ethyl phenylsulfonylacetate interacting with dibromoethane under specific conditions produced 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, showcasing methods for synthesizing complex cyclopropane-based structures (Takahashi, Suzuki, & Kata, 1985).
Nucleophilic Substitutions of Cyclopropyl Esters : A comprehensive study on the reactivity of 1-ethenylcyclopropylsulfonates towards nucleophilic substitution, facilitated by Pd(0) catalysis, underlines the synthetic versatility of cyclopropyl and azetidine scaffolds in constructing novel chemical entities (Stolle et al., 1992).
Biological Evaluation and Potential Applications
COX-2 Inhibitors Synthesis : A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates were synthesized, showing selective inhibition of the cyclooxygenase-2 (COX-2) isoform. This demonstrates the potential of utilizing azetidine and sulfonamide derivatives in developing new analgesics with desirable properties (Consalvi et al., 2015).
Future Directions
Properties
IUPAC Name |
ethyl 2-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-18-10(14)5-12-11(15)8-6-13(7-8)19(16,17)9-3-4-9/h8-9H,2-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDUFZJGMEYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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